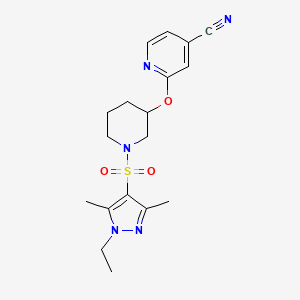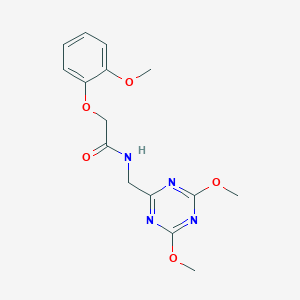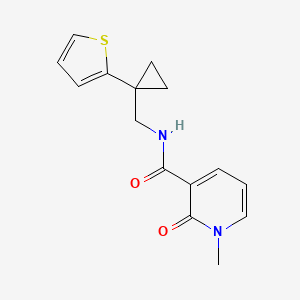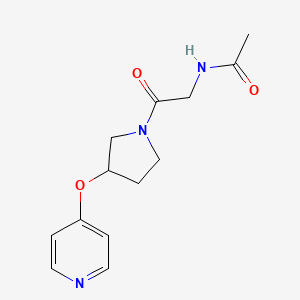
2-((1-((1-乙基-3,5-二甲基-1H-吡唑-4-基)磺酰基)哌啶-3-基)氧基)吡啶-4-甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The pyrazole ring is substituted with an ethyl group and two methyl groups . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted with a sulfonyl group . The molecule also contains an isonicotinonitrile group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl group could potentially make the compound somewhat soluble in water, while the presence of the pyrazole and piperidine rings could potentially make it soluble in organic solvents .科学研究应用
合成和表征
对具有相似结构特征的化合物进行的研究通常涉及合成和表征具有潜在生物或化学活性的新型衍生物。例如,研究表明通过[3+2]环加成合成新型异恶唑啉和异恶唑衍生物,涉及具有吡唑环的化合物,并且由于其潜在的生物活性而表现出重要的合成兴趣(Rahmouni 等人,2014)。这些合成途径突出了吡唑衍生物在化学合成中的多功能性,表明类似的方法可以适用于目标化合物的合成。
催化应用
已经检查了含有吡唑结构或相关杂环的化合物的催化能力。例如,磁性可分离的氧化石墨烯锚定的磺酸在吡唑并[3,4-b]吡啶-5-腈的合成中表现出高催化活性,展示了吡唑衍生物在催化中的整合(Zhang 等人,2016)。鉴于其结构复杂性和潜在的反应位点,该应用强调了目标化合物作为有机合成或其他化学反应中催化剂的潜力。
生物活性
与“2-((1-((1-乙基-3,5-二甲基-1H-吡唑-4-基)磺酰基)哌啶-3-基)氧基)异烟腈”类似的化合物中存在的结构基序已针对各种生物活性进行了探索。例如,1,3,4-恶二唑衍生物(与吡唑和异恶唑环相关的杂环)的衍生物已被合成并筛选其抗菌活性,对不同的细菌菌株表现出中等到显着的抑制作用(Khalid 等人,2016)。这表明评估目标化合物抗菌特性或其他药理活性的潜在研究兴趣。
抗癌评估
此外,已经评估了具有吡唑和相关杂环的化合物的抗癌潜力。研究表明,对含有吡唑取代基的二官能和三官能取代的 1,3-噻唑进行抗癌活性评估,跨越一系列癌细胞系,揭示了进一步药物开发的有希望的线索(Turov,2020)。这些发现为在肿瘤学研究中调查目标化合物提供了途径,可能有助于开发新的抗癌剂。
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Based on the structural similarity to other compounds, it can be inferred that it may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways . The modulation of these pathways can lead to a range of downstream effects, contributing to the compound’s overall pharmacological activity .
Pharmacokinetics
For instance, a compound with a similar structure was found to have high solubility in saline at pH 7, which could potentially enhance its absorption and distribution .
Result of Action
Based on the known activities of structurally similar compounds, it can be inferred that the compound may exert anti-inflammatory, antioxidant, and other pharmacological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other molecules can influence the compound’s interaction with its target, potentially affecting its efficacy .
属性
IUPAC Name |
2-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-23-14(3)18(13(2)21-23)27(24,25)22-9-5-6-16(12-22)26-17-10-15(11-19)7-8-20-17/h7-8,10,16H,4-6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKXXGRKKLHLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)

![ethyl 3-carbamoyl-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2809596.png)
![2-Amino-6-benzyl-4-(4-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2809597.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)


